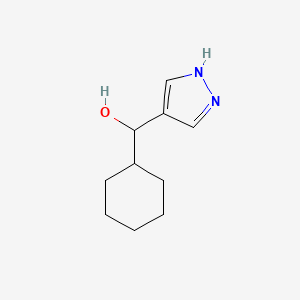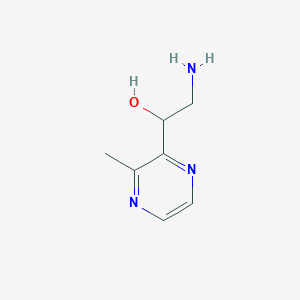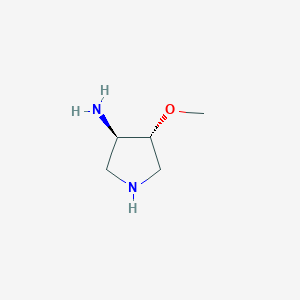
3-Pyrrolidinamine, 4-methoxy-, (3R,4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Pyrrolidinamine, 4-methoxy-, (3R,4R)- is a chiral compound with the molecular formula C5H12N2O. It is a derivative of pyrrolidine, featuring a methoxy group at the 4-position and an amine group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinamine, 4-methoxy-, (3R,4R)- typically involves the following steps:
Starting Material: The synthesis begins with a suitable pyrrolidine derivative.
Methoxylation: Introduction of the methoxy group at the 4-position can be achieved through nucleophilic substitution reactions.
Amination: The amine group at the 3-position is introduced via reductive amination or other suitable amination reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often employing catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and other advanced technologies can further improve the efficiency of the production process .
化学反応の分析
Types of Reactions
3-Pyrrolidinamine, 4-methoxy-, (3R,4R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
科学的研究の応用
3-Pyrrolidinamine, 4-methoxy-, (3R,4R)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of fine chemicals and as a precursor in the synthesis of various industrial compounds
作用機序
The mechanism of action of 3-Pyrrolidinamine, 4-methoxy-, (3R,4R)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses. The exact pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
3-Pyrrolidinamine, 4-methoxy-, (3S,4S)-: This is the enantiomer of the compound and may exhibit different biological activities.
4-Methoxypyrrolidine: Lacks the amine group at the 3-position, leading to different chemical properties.
3-Aminopyrrolidine: Lacks the methoxy group at the 4-position, resulting in distinct reactivity.
Uniqueness
3-Pyrrolidinamine, 4-methoxy-, (3R,4R)- is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of both the methoxy and amine groups in specific positions allows for a wide range of chemical modifications and applications .
特性
分子式 |
C5H12N2O |
|---|---|
分子量 |
116.16 g/mol |
IUPAC名 |
(3R,4R)-4-methoxypyrrolidin-3-amine |
InChI |
InChI=1S/C5H12N2O/c1-8-5-3-7-2-4(5)6/h4-5,7H,2-3,6H2,1H3/t4-,5-/m1/s1 |
InChIキー |
GUCHNZPHITVHJH-RFZPGFLSSA-N |
異性体SMILES |
CO[C@@H]1CNC[C@H]1N |
正規SMILES |
COC1CNCC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-(1H-1,2,4-Triazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13061484.png)
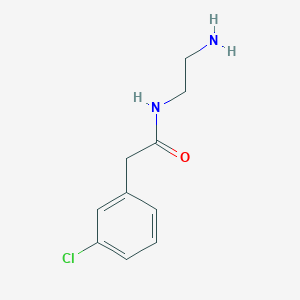
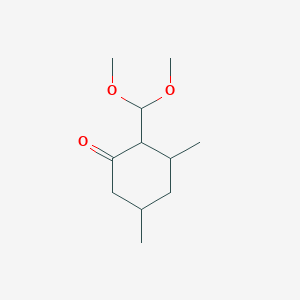
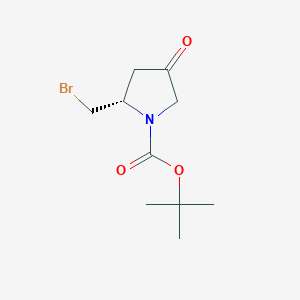
![6-Bromo-3,3-difluoro-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B13061500.png)
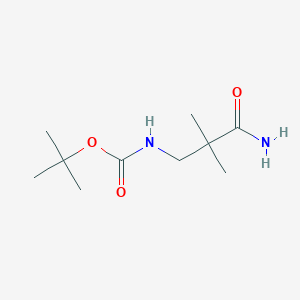
![(2AR,6aR)-decahydronaphtho[2,3-b]oxirene](/img/structure/B13061507.png)
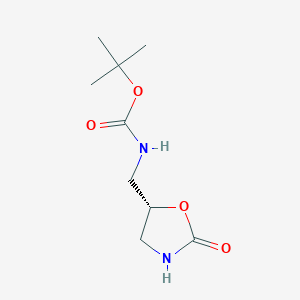
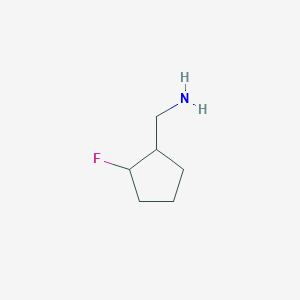
![1,2-Dichloro-4-[(difluoromethyl)sulfanyl]benzene](/img/structure/B13061531.png)
